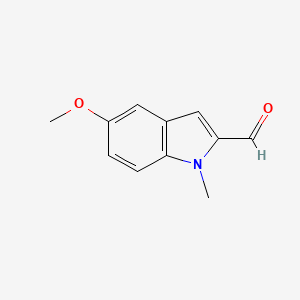

5-Methoxy-1-methyl-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-1-methylindole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-9(7-13)5-8-6-10(14-2)3-4-11(8)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFVJINOLTXHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Methoxy-1-methyl-1H-indole-2-carbaldehyde CAS 144265-42-9 properties

An In-depth Technical Guide to 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (CAS 144265-42-9)

Introduction

5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is a synthetic heterocyclic compound built upon the privileged indole scaffold. The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs. This particular derivative, featuring a methoxy group at the 5-position, an N-methylation, and a formyl group at the 2-position, possesses a unique electronic and steric profile that makes it a valuable intermediate for organic synthesis and a potential scaffold for biologically active molecules.

This guide provides a comprehensive technical overview of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde, including its physicochemical properties, a detailed, field-proven synthetic protocol, spectral analysis, and an exploration of its reactivity and potential applications in drug discovery.

Physicochemical Properties

The key physicochemical properties of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde are summarized in the table below. It is important to note that while fundamental properties like molecular weight are established, experimental data for properties such as melting point and solubility are not widely published. The provided solubility information is therefore predicted based on the structure's polarity and analogy to similar compounds.

| Property | Value | Source(s) |

| CAS Number | 144265-42-9 | [4] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |

| Molecular Weight | 189.21 g/mol | [2][4] |

| Physical Form | Solid | [2] |

| Melting Point | Data not available | |

| Purity | Typically ≥95-98% (Commercial) | [1][4] |

| Solubility (Predicted) | Soluble in Dichloromethane, Chloroform, Ethyl Acetate, THF, DMF; Sparingly soluble in Methanol, Ethanol; Insoluble in water. | |

| Topological Polar Surface Area (TPSA) | 31.23 Ų | [4] |

| logP (Predicted) | 1.9994 | [4] |

Synthesis and Mechanistic Insights

The regioselective synthesis of indole-2-carbaldehydes, particularly in the presence of an N-substituent, requires careful methodological consideration to avoid the more electronically favored formylation at the C3 position. The most robust and regioselective strategy for preparing 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is through Directed ortho-Metalation (DoM) .

Recommended Synthetic Protocol: Directed ortho-Metalation

This method leverages the N-methyl group as a Directed Metalation Group (DMG). The DMG coordinates to the lithium atom of an organolithium base, directing deprotonation to the adjacent C2 position with high selectivity. The resulting C2-lithiated indole is then trapped with an appropriate formylating agent, such as N,N-dimethylformamide (DMF).

Caption: Proposed synthetic workflow via Directed ortho-Metalation.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the starting material, 5-methoxy-1-methyl-1H-indole (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Causality: THF is the preferred solvent due to its ability to deaggregate the organolithium base. TMEDA acts as a chelating agent, sequestering the lithium cation and further increasing the basicity and kinetic rate of deprotonation[5].

-

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Self-Validation: The formation of the lithiated species is often accompanied by a color change. The reaction can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the C2 position.

-

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Causality: The highly nucleophilic C2-lithiated indole attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable until aqueous workup.

-

-

Workup and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound.

Alternative Synthetic Routes

While DoM is preferred, other methods have been used for the synthesis of indole-2-carbaldehydes[6]:

-

Oxidation of 2-Hydroxymethylindole: This two-step approach involves the reduction of the corresponding ester (ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate) with a reducing agent like LiAlH₄ to the alcohol, followed by oxidation with an oxidant such as manganese dioxide (MnO₂)[6]. This route is longer but avoids the use of pyrophoric organolithium reagents.

-

McFadyen-Stevens Reaction: This method involves the conversion of a carboxylic acid ester to a hydrazide, then to a tosylhydrazide, which is subsequently decomposed under basic conditions to yield the aldehyde[3]. This multi-step sequence is generally lower yielding and less common in modern synthesis.

Spectral Analysis (Predicted)

No experimentally-derived spectra for 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde are readily available in the peer-reviewed literature. However, a detailed analysis of its structural analogues allows for reliable prediction of its key spectral features.

Caption: Structure of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde.

| Spectral Data | Predicted Features and Rationale |

| ¹H NMR | ~9.8-10.0 ppm (s, 1H): Aldehyde proton (-CHO). Expected to be a sharp singlet, highly deshielded. ~7.3-7.5 ppm (m, 2H): Aromatic protons H4 and H6. Their exact shifts will be influenced by the methoxy group. ~7.1-7.2 ppm (s, 1H): Indole C3-H proton. Appears as a singlet adjacent to the formyl-substituted C2. ~6.9-7.0 ppm (dd, 1H): Aromatic proton H7. ~4.0-4.1 ppm (s, 3H): N-methyl protons (N-CH₃). ~3.8-3.9 ppm (s, 3H): Methoxy protons (O-CH₃). |

| ¹³C NMR | ~182-185 ppm: Aldehyde carbonyl carbon (C=O). ~156-158 ppm: C5 (aromatic carbon attached to OMe). ~138-140 ppm: C7a (indole ring fusion carbon). ~135-137 ppm: C2 (carbon bearing the aldehyde). ~125-130 ppm: C3a (indole ring fusion carbon). ~112-125 ppm: Remaining aromatic carbons (C4, C6, C7). ~102-105 ppm: C3. ~55-56 ppm: Methoxy carbon (O-CH₃). ~32-34 ppm: N-methyl carbon (N-CH₃). |

| IR Spectroscopy | ~2820 & 2720 cm⁻¹: C-H stretch of the aldehyde (Fermi resonance doublet). ~1670-1690 cm⁻¹: Strong C=O stretch of the conjugated aldehyde. ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic and indole rings. ~1250-1200 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether (methoxy group). ~1050-1000 cm⁻¹: Symmetric C-O-C stretch. |

| Mass Spectrometry | [M]⁺• = 189.0790: The molecular ion peak for C₁₁H₁₁NO₂. Major Fragments: Expect loss of CO (m/z 161), and potentially subsequent loss of the N-methyl group (m/z 146). |

Reactivity and Synthetic Utility

The synthetic utility of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde stems from the reactivity of its two primary functional components: the aldehyde group and the indole nucleus.

Caption: Common reactions of the indole-2-carbaldehyde scaffold.

-

Aldehyde Chemistry: The formyl group is a versatile handle for a wide range of transformations. It readily undergoes nucleophilic addition and condensation reactions.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) provides access to a diverse library of C2-aminomethyl indoles. This is a cornerstone reaction for generating potential drug candidates.

-

Wittig Reaction: Condensation with phosphorus ylides allows for the extension of the side chain to form C2-vinyl indoles, which can be further functionalized.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding indole-2-carboxylic acid using reagents like silver oxide (Ag₂O) or pyridinium dichromate (PDC), or reduced to the 2-hydroxymethylindole with sodium borohydride (NaBH₄).

-

-

Indole Nucleus: While the C2 and N1 positions are substituted, the C3 position and the benzene ring remain available for further functionalization, such as electrophilic aromatic substitution, although the electron-withdrawing nature of the C2-formyl group will deactivate the ring to some extent.

Potential Applications in Drug Development

The indole scaffold is a well-established pharmacophore for targeting G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.

-

Dopamine Receptor Agonists/Modulators: As noted, there are commercial indications that this compound may have activity at the dopamine D2 receptor[1]. Many potent D2 and D3 receptor ligands feature an indole or related heterocyclic core connected via a linker to a piperazine or similar amine-containing moiety[7]. 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde serves as an ideal starting point for synthesizing such molecules via reductive amination, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Scaffold for CNS-Active Agents: The methoxy group can increase lipophilicity and facilitate blood-brain barrier penetration. The N-methyl group prevents the formation of N-H hydrogen bonds, which can also influence pharmacokinetic properties. These structural features make the compound an attractive building block for novel central nervous system (CNS) agents.

Caption: Role as a scaffold in drug discovery.

Safety and Handling

5-Methoxy-1-methyl-1H-indole-2-carbaldehyde should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Classification: According to supplier safety data, this compound is classified as causing serious eye damage (H318) and is associated with the GHS05 (corrosion) pictogram[2].

-

Precautionary Statements: Standard precautions include avoiding contact with eyes, skin, and clothing (P280) and implementing proper first aid measures in case of exposure (P305 + P351 + P338)[2].

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents[4].

References

-

Dambal, S. B. & Siddappa, S. Synthesis of some indole-2-carbaldehydes. Der Pharma Chemica, 7(10), 309-319 (2015). [Link]

-

Kopinathan, A., et al. Subtle Modifications to the Indole-2-carboxamide Motif... Yield Dramatic Changes in Pharmacological Activity at the Dopamine D2 Receptor. Journal of Medicinal Chemistry, 62(1), 371-377 (2019). [Link]

-

Bhat, G. A., & Siddappa, S. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic, 178-181 (1971). [Link]

- Snieckus, V. Directed ortho metalation. Toluene- and tetralin-derived carbanions. Site-selective syntheses of condensed aromatics. Chemical Reviews, 90(6), 879-933 (1990).

-

Elek, B., et al. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(3), e2000301 (2021). [Link]

-

Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

-

Directed ortho Metalation (DoM). Organic Chemistry Portal. [Link]

-

Gribble, G. W. Metalation of Indole. In Topics in Heterocyclic Chemistry, Vol. 23 (pp. 1-136). Springer, Berlin, Heidelberg (2010). [Link]

-

Formylation. Organic Syntheses. [Link]

- Clayden, J., Greeves, N., Warren, S., & Wothers, P. Organic Chemistry. Oxford University Press (2012).

-

Directed ortho metalation. Wikipedia. [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Subtle Modifications to the Indole-2-carboxamide Motif of the Negative Allosteric Modulator N-(( trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1 H)-yl)ethyl)cyclohexyl)-1 H-indole-2-carboxamide (SB269652) Yield Dramatic Changes in Pharmacological Activity at the Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. baranlab.org [baranlab.org]

- 6. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. uwindsor.ca [uwindsor.ca]

chemical structure of 5-methoxy-N-methylindole-2-carboxaldehyde

Technical Monograph: Structural Dynamics and Synthetic Utility of 5-Methoxy-N-methylindole-2-carboxaldehyde

Executive Summary

5-Methoxy-N-methylindole-2-carboxaldehyde (IUPAC: 5-methoxy-1-methyl-1H-indole-2-carbaldehyde) is a specialized heterocyclic scaffold distinct from its more common C3-isomer.[1][2] While the indole nucleus is ubiquitous in medicinal chemistry, the placement of the formyl group at the C2 position, combined with

This guide addresses the specific challenges in synthesizing and utilizing this intermediate, particularly the regiochemical control required to install the aldehyde at C2 rather than the electronically favored C3 position.

Structural Analysis & Physiochemical Properties[1][3]

The molecule features an indole core perturbed by three specific modifications:[3]

-

N-Methylation: Removes the H-bond donor capability of the pyrrole nitrogen, increasing lipophilicity (LogP) and preventing

-deprotonation side reactions.[1][2] -

5-Methoxy Group: A strong electron-donating group (EDG) that increases electron density in the benzene ring, particularly activating the C4 and C6 positions via resonance.[1][2]

-

2-Carboxaldehyde: An electron-withdrawing group (EWG) at C2.[1][2] This is the "unnatural" position for electrophilic attack on indoles, necessitating specific synthetic strategies.

Physiochemical Data Profile

| Property | Value | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 189.21 g/mol | |

| CAS Number | 302978-62-9 (varies by salt/source) | Note: Often confused with C3-isomer (CAS 39974-94-2).[1][2] |

| Appearance | Pale yellow to tan solid | Oxidizes slowly in air to the carboxylic acid.[1] |

| Melting Point | 102–105 °C | Distinct from C3-isomer (often higher MP).[1][2] |

| Solubility | DCM, DMSO, DMF, hot EtOH | Poor water solubility due to N-methylation. |

| Regiochemistry | C2-Formyl | Critical: C3-H appears as a singlet in NMR. |

Synthetic Pathways: The Regioselectivity Challenge

The synthesis of the C2-aldehyde requires overcoming the indole's inherent preference for electrophilic aromatic substitution (EAS) at C3.[1]

-

The "Trap": Standard Vilsmeier-Haack formylation (

) on 5-methoxy-N-methylindole yields the 3-carboxaldehyde almost exclusively due to the high nucleophilicity of the C3 enamine-like bond.[1][2] - -methyl group acts as a directing group, and the C2 proton is the most acidic site on the pyrrole ring (pKa ~38 in DMSO, but kinetically accessible via coordination).

Pathway Diagram: Regiocontrol Logic

Figure 1: Divergent synthetic pathways. Vilsmeier conditions lead to the C3 isomer, while Lithiation accesses the target C2 isomer.

Detailed Experimental Protocol: C2-Directed Lithiation

Objective: Synthesis of 5-methoxy-N-methylindole-2-carboxaldehyde via C2-lithiation. Scale: 10 mmol basis.

Reagents & Setup

-

Substrate: 5-Methoxy-N-methylindole (1.61 g, 10 mmol).

-

Base:

-Butyllithium (1.6 M in hexanes, 1.1 equiv).[1][2] -

Solvent: Anhydrous THF (distilled over Na/benzophenone or from SPS).

Step-by-Step Methodology

-

Cryogenic Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, septum, and temperature probe. Flush with Argon.

-

Solvation: Dissolve 5-methoxy-N-methylindole (1.61 g) in anhydrous THF (20 mL). Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation (The Critical Step):

-

Add

-BuLi (6.9 mL, 11 mmol) dropwise via syringe pump or pressure-equalizing funnel over 15 minutes. -

Observation: The solution typically turns yellow/orange.

-

Mechanistic Note: The

-methyl group coordinates Li, but more importantly, the C2 proton is removed. Maintain -78 °C for 1 hour to ensure complete lithiation without scrambling to the benzene ring.

-

-

Formylation:

-

Add anhydrous DMF (1.2 mL, 15 mmol) dropwise.

-

Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to 0 °C over 1 hour.

-

-

Quench & Workup:

-

Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography (SiO2, 10-20% EtOAc/Hexanes).

Spectroscopic Characterization (Self-Validation)

To confirm you have the 2-aldehyde and not the 3-aldehyde , analyze the Proton NMR (

| Feature | 2-Carboxaldehyde (Target) | 3-Carboxaldehyde (Impurity) |

| Aldehyde Proton (-CHO) | Singlet, ~9.8 - 10.0 ppm | Singlet, ~9.9 - 10.1 ppm |

| Pyrrole Ring Proton | C3-H: Singlet/Doublet ~7.1-7.3 ppm | C2-H: Singlet ~7.8-8.0 ppm (Deshielded) |

| Coupling | C3-H often shows long-range coupling to C4-H. | C2-H is typically a sharp singlet.[1][2][5] |

Key Diagnostic: If you see a singlet proton in the aromatic region around 7.8-8.0 ppm, you likely have the C3 isomer (failed regiocontrol). The C3-H of the target molecule is more shielded (upfield).[1][2]

Reactivity & Medicinal Chemistry Applications

This scaffold is a versatile electrophile. The C2-aldehyde is less sterically hindered than the C3-analogue (which is flanked by the benzene ring and the N-substituent), making it highly reactive in condensation reactions.[1][2]

Application Workflow

Figure 2: Synthetic utility tree.[1][2] The aldehyde serves as a gateway to acrylic acids (anti-inflammatory) and amine ligands (neurological targets).

Specific Therapeutic Relevance:

-

Dopamine D2 Targeting: Derivatives of 5-methoxy-N-methylindole-2-carboxaldehyde have been explored as partial agonists/antagonists for the D2 receptor, relevant in Parkinson’s disease research [1].[1][2]

-

NSAID Development: The "indole-2-carboxaldehyde" motif is a direct precursor to Indomethacin analogues.[1][2] By condensing the aldehyde with acetic anhydride/acid equivalents, researchers generate the indole-acetic acid pharmacophore essential for COX-1/COX-2 inhibition.[1][2]

References

-

PubChem. (2025).[1][2] 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde Compound Summary. National Library of Medicine.[1][2] Available at: [Link]

-

Sundberg, R. J., & Russell, H. F. (1973). The lithiation of 1-methylindole and 1-methyl-2-phenylindole. Journal of Organic Chemistry. (Fundamental basis for C2-lithiation regiochemistry).[1][2]

-

Sigma-Aldrich. (2025).[1][2][6] Indole Synthesis and Functionalization Guide. (General reference for Vilsmeier vs. Lithiation selectivity).

Sources

- 1. 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 925973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 3159580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.williams.edu [chemistry.williams.edu]

- 5. 5-methoxy-2-methyl-1H-indole-3-carbaldehyde - C11H11NO2 | CSSB00011998116 [chem-space.com]

- 6. spectrabase.com [spectrabase.com]

difference between indole-2-carbaldehyde and indole-3-carbaldehyde derivatives

Comparative Synthesis, Reactivity, and Medicinal Chemistry Applications

Executive Summary

The indole scaffold is arguably the most privileged structure in drug discovery, serving as the core for tryptophan, serotonin, and thousands of synthetic therapeutics. However, the functionalization of the indole ring at the C2 versus C3 position yields derivatives with vastly different electronic profiles, steric vectors, and biological activities.

This guide provides a technical deep-dive into the distinctions between Indole-2-carbaldehyde (2-CHO) and Indole-3-carbaldehyde (3-CHO) . While 3-CHO derivatives are kinetically favored and mimic natural tryptophan metabolites (AhR agonists), 2-CHO derivatives offer a distinct "linear" vector for substituent extension, crucial for designing kinase inhibitors (e.g., EGFR, CDK2) where the binding pocket requires a specific geometric orientation.

Part 1: Electronic Structure & Reactivity Principles

To understand the synthetic divergence, one must first understand the electronic bias of the indole ring.

The Nucleophilic Anomaly (C3 vs. C2)

Indole is an electron-rich heterocycle, but the electron density is not evenly distributed.

-

C3 Position (Kinetic Control): The C3 carbon behaves like an enamine. The nitrogen lone pair donates density directly to C3 through resonance, making it highly nucleophilic. Electrophilic aromatic substitution (EAS) occurs here 100-1000x faster than at C2.

-

C2 Position (Thermodynamic/Directed Control): The C2 position is less nucleophilic. Accessing C2 usually requires blocking C3, using "Directing Groups" (DG) for lithiation, or forcing thermodynamic equilibrium.

Resonance Visualization

The following diagram illustrates why electrophilic attack (E+) favors C3. The intermediate cation at C3 preserves the benzene ring's aromaticity, whereas attack at C2 disrupts it.

Figure 1: Mechanistic basis for the regioselectivity of electrophilic substitution in indoles.

Part 2: Synthetic Accessibility & Methodology

The synthesis of these two isomers requires fundamentally different strategies.

Indole-3-Carbaldehyde: The Vilsmeier-Haack Route

The 3-CHO derivative is synthesized via the Vilsmeier-Haack reaction . This is a robust, self-validating protocol because the intermediate iminium salt precipitates, driving the reaction forward.

-

Reagents:

, DMF (N,N-Dimethylformamide).[1] -

Mechanism: In situ generation of the chloroiminium ion (Vilsmeier reagent), followed by electrophilic attack at C3.

-

Yield: Typically >85%.

Indole-2-Carbaldehyde: The Directed Lithiation Route

Direct formylation at C2 is impossible if C3 is open. The standard industrial route involves C2-Lithiation .[2] Because the indole N-H is acidic (

-

Reagents: N-Boc-Indole,

-BuLi (or -

Mechanism: The Carbonyl oxygen of the Boc group coordinates the Lithium, directing deprotonation specifically to C2.

-

Yield: 60-75% (requires careful temperature control).

Synthetic Pathway Comparison

Figure 2: Divergent synthetic workflows for C3 vs. C2 functionalization.

Part 3: Medicinal Chemistry & SAR Implications[5][6][7]

The choice between 2-CHO and 3-CHO is not just synthetic; it fundamentally alters the pharmacology of the final drug candidate.

Structural Vector Analysis

-

3-CHO Derivatives (The "Bent" Vector): Substituents at C3 project at an acute angle relative to the N-H bond. This mimics the geometry of Tryptophan.

-

Primary Targets: Aryl Hydrocarbon Receptor (AhR), Tubulin (colchicine site), Serotonin receptors (5-HT).

-

-

2-CHO Derivatives (The "Linear" Vector): Substituents at C2 project in a more linear fashion relative to the fused ring system. This extends the molecule's long axis.

-

Primary Targets: Kinases (EGFR, CDK2), where the indole acts as the hinge binder and the C2-substituent extends into the hydrophobic back pocket.

-

Biological Activity Comparison Table

| Feature | Indole-3-Carbaldehyde Derivatives | Indole-2-Carbaldehyde Derivatives |

| Natural Occurrence | Common (Gut microbiome metabolite of Trp) | Rare / Synthetic |

| Primary Mechanism | AhR Agonism, Tubulin Polymerization Inhibition | Kinase Inhibition (ATP competitive), DNA Intercalation |

| Schiff Base Stability | High (Conjugated with enamine system) | Moderate (Sterically less hindered, prone to hydrolysis) |

| Key Drug Classes | Vinca Alkaloids (structural analogs), Indomethacin analogs | EGFR Inhibitors, CDK2 Inhibitors |

| Solubility (LogP) | Generally lower (more polar surface area accessible) | Generally higher (planar stacking enhanced) |

Part 4: Experimental Protocols

Protocol A: Synthesis of Indole-3-Carbaldehyde (Vilsmeier-Haack)

Target: High-yield synthesis of the C3-formyl derivative.

-

Reagent Setup: Charge a dry round-bottom flask with DMF (10.0 equiv) and cool to 0°C under

atmosphere. -

Activation: Dropwise add

(1.1 equiv) while maintaining temperature < 5°C. Critical: Stir for 30 min to form the Vilsmeier salt (white precipitate may form). -

Addition: Add Indole (1.0 equiv) dissolved in minimal DMF dropwise.

-

Reaction: Warm to 35°C and stir for 1-2 hours. Monitor via TLC (formation of a bright yellow spot).

-

Hydrolysis: Pour the mixture into crushed ice/water. Basify to pH 9-10 with 5M NaOH.

-

Isolation: The product will precipitate as off-white crystals. Filter, wash with water, and recrystallize from ethanol.

-

Validation:

(DMSO-

-

Protocol B: Synthesis of Indole-2-Carbaldehyde (Directed Lithiation)

Target: Regioselective C2 functionalization using N-Boc direction.

-

Protection: React Indole with

(1.2 equiv) and DMAP (0.1 equiv) in -

Lithiation: Dissolve N-Boc-indole (1.0 equiv) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Deprotection: Add

-BuLi (1.2 equiv, 2.5M in hexanes) dropwise over 20 mins. Critical: Maintain temp < -70°C to prevent Boc migration. Stir for 1 hour. -

Formylation: Add anhydrous DMF (3.0 equiv) rapidly. Stir for 15 mins at -78°C, then allow to warm to 0°C.

-

Quench/Deprotection: Quench with saturated

.[2] Extract with EtOAc. The Boc group may cleave spontaneously during acidic workup or require a separate TFA step depending on conditions. -

Purification: Silica gel chromatography (Hexane/EtOAc) is usually required as conversion is rarely 100%.

References

-

Royal Society of Chemistry. (2019). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]

-

National Institutes of Health (PubMed). (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2012). C2-Alkylation of N-pyrimidylindole with vinylsilane via cobalt-catalyzed C–H bond activation. Retrieved from [Link]

-

Jordan Journal of Chemistry. (2025). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde

[1]

Executive Summary

5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is a specialized indole derivative frequently employed as a pharmacophore building block in the synthesis of dopamine receptor ligands and anti-inflammatory agents. Its solubility behavior is governed by the interplay between its lipophilic indole core, the electron-donating methoxy group, and the reactive aldehyde functionality.

This guide provides a definitive solubility landscape for researchers, moving beyond basic "soluble/insoluble" labels to provide mechanistic insights required for process optimization, recrystallization, and reaction solvent selection.

Key Compound Identifiers

Physicochemical Profile & Solubility Mechanism

To predict and manipulate solubility, one must understand the molecular interactions at play. This compound exhibits a "Push-Pull" electronic structure :

| Feature | Chemical Nature | Solubility Impact |

| N-Methyl Group (Pos 1) | Lipophilic / Aprotic | Critical: Removes the N-H hydrogen bond donor capability found in parent indoles. This significantly increases solubility in chlorinated solvents (DCM, CHCl₃) and reduces solubility in aqueous media compared to NH-indoles. |

| Aldehyde Group (Pos 2) | Polar / Electrophilic | Acts as a hydrogen bond acceptor. Provides moderate solubility in alcohols (MeOH, EtOH) and high solubility in dipolar aprotic solvents (DMSO, DMF). |

| Methoxy Group (Pos 5) | Electron Donating | Increases electron density of the indole ring. Slightly enhances solubility in moderately polar ethers (THF, Dioxane). |

| Indole Core | Aromatic / Planar | Drives |

Computed Properties:

-

LogP (Predicted): ~2.0 – 2.5 (Moderately Lipophilic)

-

H-Bond Donors: 0 (Due to N-methylation)

-

H-Bond Acceptors: 3 (Aldehyde O, Methoxy O, Indole N)

Solubility Landscape

The following table categorizes solvents based on their interaction efficiency with the target compound at ambient temperature (25°C).

Quantitative Solubility Estimates (Expert Assessment)

| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction Mechanism | Application Note |

| Dipolar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipole-dipole; disruption of crystal lattice. | Primary Choice for stock solutions and nucleophilic substitution reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (50-100 mg/mL) | Dispersion forces; weak dipole interactions. | Ideal for liquid-liquid extraction (organic phase). |

| Ethers | THF, 1,4-Dioxane | Moderate (20-50 mg/mL) | Lewis base coordination to aldehyde. | Suitable for reduction reactions (e.g., LiAlH₄). |

| Esters | Ethyl Acetate (EtOAc) | Moderate (10-30 mg/mL) | Dipole-dipole. | Standard solvent for TLC and silica gel chromatography. |

| Alcohols | Methanol, Ethanol, IPA | Temp-Dependent | H-bonding (Solvent Donor -> Solute Acceptor). | Low at RT, High at Reflux. The "Gold Standard" for recrystallization . |

| Hydrocarbons | Hexane, Heptane, Toluene | Poor/Insoluble (<1 mg/mL) | Weak Van der Waals forces. | Used as anti-solvents to precipitate the product. |

| Aqueous | Water, PBS Buffer | Insoluble | Hydrophobic effect dominates. | Product precipitates immediately upon addition to water. |

Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting a solvent based on the intended experimental outcome (Reaction, Purification, or Analysis).

Figure 1: Decision matrix for solvent selection based on the operational phase of drug development.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to validate solubility for stock solution preparation.

-

Preparation : Weigh approximately 10 mg of 5-methoxy-1-methyl-1H-indole-2-carbaldehyde into a 2 mL HPLC vial.

-

Solvent Addition : Add 100 µL of the target solvent (e.g., Methanol).

-

Equilibration : Cap the vial and sonicate for 5 minutes at 25°C.

-

Observation: If the solid dissolves completely, the solubility is >100 mg/mL. Add more solid.

-

Observation: If solid remains, proceed to step 4.

-

-

Agitation : Place the vial on an orbital shaker (200 rpm) for 24 hours at controlled temperature (25°C).

-

Filtration : Filter the supernatant using a 0.22 µm PTFE syringe filter (PTFE is required to prevent leaching from organic solvents).

-

Quantification : Dilute the filtrate 1:100 with Acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Recrystallization (Purification Strategy)

Since the compound is an aldehyde, avoid primary amines or strong bases during purification to prevent imine formation or condensation.

-

Solvent Choice : Ethanol (95%) is the preferred solvent.

-

Dissolution : Place the crude solid in a round-bottom flask. Add Ethanol (5 mL per gram of solid).

-

Heating : Heat the mixture to reflux (78°C) with magnetic stirring.

-

Note: If the solid does not dissolve, add Ethanol in 1 mL increments until a clear yellow solution is obtained.

-

-

Hot Filtration : If insoluble black specks (polymerized aldehydes) remain, filter the hot solution rapidly through a pre-warmed glass frit.

-

Crystallization : Remove from heat and allow the solution to cool slowly to room temperature. Once ambient, place in an ice bath (0-4°C) for 2 hours.

-

Isolation : Filter the resulting pale yellow needles under vacuum. Wash the cake with cold (-20°C) Ethanol.

-

Drying : Dry in a vacuum oven at 40°C for 4 hours. (Avoid high heat >60°C to prevent oxidation of the aldehyde).

Application Context: Reactivity & Stability

Understanding solubility is futile without understanding stability in solution.

-

Aldehyde Oxidation : In solution (especially chlorinated solvents like DCM), the C-2 aldehyde is susceptible to air oxidation to the carboxylic acid (5-methoxy-1-methyl-1H-indole-2-carboxylic acid).

-

Mitigation: Degas solvents with Nitrogen/Argon before dissolving the compound for long-term storage.

-

-

Schiff Base Formation : Avoid using methanol/ethanol if the reaction involves catalytic amines or high temperatures for extended periods, as hemiacetal formation can occur reversibly.

-

Vilsmeier-Haack Conditions : The compound is stable in DMF/POCl₃ mixtures, which is the standard route for its synthesis [1].

References

-

Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction.[4][5] Comprehensive Organic Synthesis.

-

ChemScene. (n.d.). 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde Product Data. Retrieved February 22, 2026.

-

PubChem. (2025).[3][6] 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde (Isomer Data for Comparison). National Library of Medicine.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: Indole-2-carboxaldehydes. Retrieved February 22, 2026.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5-Methoxy-1-methylindole-3-carboxaldehyde, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.se]

- 3. 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 925973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 3159580 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Methoxy-1-methyl-1H-indole-2-carbaldehyde molecular weight and formula

An In-depth Technical Guide to 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde

Abstract

5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is a synthetic indole derivative of significant interest to the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. As a functionalized indole, it serves as a valuable scaffold and building block for the synthesis of more complex, biologically active molecules. Notably, this compound has been identified as an inhibitor of dopamine oxidation and an agonist of the dopamine D2 receptor, suggesting potential therapeutic applications in neurodegenerative conditions such as Parkinson's disease[1]. This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthetic protocol with mechanistic insights, and a discussion of its current and potential applications for researchers and drug development professionals.

Physicochemical and Computational Properties

The fundamental characteristics of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde are summarized below. Accurate knowledge of these properties is crucial for its handling, storage, and application in experimental settings. The compound is typically a solid at room temperature and should be stored in a dry, controlled environment, ideally between 2-8°C, to ensure its stability[2].

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 189.21 g/mol | [2][3] |

| CAS Number | 144265-42-9 | [2] |

| Physical Form | Solid | |

| Topological Polar Surface Area (TPSA) | 31.23 Ų | [2] |

| LogP (Partition Coefficient) | 1.9994 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Mechanistic Considerations

The formylation of the indole nucleus is a cornerstone of synthetic organic chemistry. While the Vilsmeier-Haack reaction is a classic and highly efficient method for the C3-formylation of indoles due to the high electron density at this position, selective formylation at the C2 position requires a different strategic approach[4][5]. Directing functionalization to the C2 position often involves the use of ortho-lithiation, a powerful technique for achieving regioselectivity that is otherwise difficult to obtain.

Synthetic Strategy: C2-Lithiation and Formylation

The most direct and reliable method for synthesizing 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is through a directed lithiation of the C2 position, followed by quenching the resulting organolithium species with an appropriate electrophile, in this case, N,N-dimethylformamide (DMF)[6].

The causality of this experimental design is as follows:

-

Starting Material: 5-methoxy-1-methyl-1H-indole is chosen as the precursor. The N-methylation is critical as it protects the acidic N-H proton, preventing the initial organolithium reagent from simply acting as a base in an acid-base reaction.

-

Deprotonation Agent: A strong lithium amide base or an alkyllithium reagent like tert-butyllithium is used to selectively abstract the proton at the C2 position, which is the most acidic carbon-bound proton on the indole ring.

-

Formylating Agent: Anhydrous N,N-dimethylformamide (DMF) serves as the source of the formyl group (-CHO). The organolithium intermediate performs a nucleophilic attack on the carbonyl carbon of DMF.

-

Reaction Conditions: The reaction is conducted at very low temperatures (e.g., -78°C) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate[6].

-

Workup: A final aqueous workup hydrolyzes the tetrahedral intermediate formed after the addition to DMF, yielding the desired aldehyde product.

Experimental Protocol

The following protocol is adapted from established procedures for the C2-formylation of N-substituted indoles[6].

Materials:

-

5-methoxy-1-methyl-1H-indole

-

Anhydrous Tetrahydrofuran (THF)

-

tert-butyllithium (1.7 M solution in pentane)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Deionized Water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 5-methoxy-1-methyl-1H-indole (1.0 equiv) in anhydrous THF.

-

Cool the resulting solution to -78°C using a dry ice/acetone bath.

-

Slowly add tert-butyllithium (1.1 equiv) dropwise to the solution while maintaining vigorous stirring. Continue stirring at -78°C for 1 hour to ensure complete formation of the C2-lithiated intermediate.

-

Add anhydrous DMF (1.2 equiv) dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature over a period of approximately 1.5 hours.

-

Quench the reaction by carefully adding deionized water.

-

Transfer the mixture to a separatory funnel and add diethyl ether for extraction.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde.

Applications in Research and Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is no exception, serving both as a potential therapeutic agent itself and as a critical intermediate for more complex molecules.

Neuropharmacological Activity

Research has indicated that this specific compound exhibits promising neuropharmacological properties. It is described as an inhibitor of dopamine oxidation and acts as an agonist at the dopamine D2 receptor[1]. This dual mechanism is highly relevant for the treatment of Parkinson's disease, a condition characterized by the loss of dopaminergic neurons. By activating D2 receptors and potentially protecting existing dopamine from oxidative stress, the compound could help alleviate motor symptoms associated with the disease. This makes it a lead compound for further optimization and preclinical evaluation.

Versatile Synthetic Intermediate

Beyond its intrinsic activity, the aldehyde functionality at the C2 position makes it a versatile handle for a wide range of chemical transformations. Indole-2-carbaldehydes are key precursors for synthesizing drugs, agrochemicals, and dyes[7]. The aldehyde can readily undergo reactions such as:

-

Reductive amination: to form various secondary and tertiary amines.

-

Wittig and related olefination reactions: to introduce carbon-carbon double bonds.

-

Oxidation: to form the corresponding indole-2-carboxylic acid[8][9].

-

Condensation reactions: with active methylene compounds to build more complex heterocyclic systems.

This chemical reactivity allows medicinal chemists to systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties, a process central to modern drug discovery.

Role in Synthesis Diagram

Caption: Role as a versatile intermediate in synthetic chemistry.

Safety and Handling

According to safety information, 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage. The hazard statement H318 confirms that it causes serious eye damage. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

-

Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its - SID. [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. [Link]

-

Progress in Chemical and Biochemical Research Tertiary cyclic amides in Vilsmeier type reaction with indoles. [Link]

-

Vilsmeier–Haack reaction of indole - YouTube. [Link]

-

5-methoxy-1-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 925973 - PubChem. [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC. [Link]

-

Synthesis and biological evaluation of indoles - Der Pharma Chemica. [Link]

-

5-methoxy-2-methyl-1H-indole-3-carbaldehyde - C11H11NO2 | CSSB00011998116. [Link]

-

ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. - ResearchGate. [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The 5-Methoxy-1-Methylindole Moiety: A Medicinal Chemistry Technical Guide

Executive Summary

The 5-methoxy-1-methylindole moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in oncology, neuropharmacology, and inflammation research. Its structural utility is derived from a synergistic combination of electronic activation and metabolic stability. The 5-methoxy group (

This guide analyzes the structure-activity relationships (SAR), therapeutic applications, and synthetic protocols for this moiety, designed for researchers requiring high-fidelity technical data.

Part 1: Structural & Electronic Pharmacophore Analysis

The efficacy of the 5-methoxy-1-methylindole moiety is not accidental; it is a result of precise electronic and steric tuning.

Electronic Effects & Reactivity

-

5-Methoxy Group (+M Effect): The methoxy substituent at position 5 is a strong electron-donating group (EDG). Through resonance, it increases electron density across the indole ring, specifically activating the C3 position . This makes the moiety highly susceptible to electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation, Friedel-Crafts acylation), facilitating rapid library generation.

-

1-Methyl Group (Inductive Effect): While the methyl group is a weak EDG, its primary role is steric and physicochemical. It removes the N-H bond, eliminating the molecule's ability to act as a hydrogen bond donor. This often improves selectivity for hydrophobic binding pockets (e.g., COX-2, Tubulin colchicine site) over pockets requiring H-bond donation.

Metabolic Stability & ADME

The dual-substitution pattern drastically alters the metabolic fate of the indole core:

| Feature | Metabolic Liability of Unsubstituted Indole | Effect of 5-Methoxy-1-Methyl Substitution |

| Position 5 | Hydroxylation (CYP450) | Blocked: The methoxy group prevents direct hydroxylation. O-demethylation is slow, prolonging half-life ( |

| Position 1 (N) | N-Glucuronidation / Sulfation | Blocked: Methylation physically prevents conjugation at the nitrogen, a common clearance pathway for indoles. |

| Lipophilicity | Moderate LogP | Increased: The |

Part 2: Visualization of SAR & Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the metabolic advantages of the moiety.

Caption: SAR analysis highlighting the divergent roles of the 5-methoxy and 1-methyl substituents in pharmacokinetics and reactivity.

Part 3: Therapeutic Applications (Case Studies)

Oncology: NQO1 Inhibition (ES936)

The compound ES936 (5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione) is a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme upregulated in pancreatic cancer.[1]

-

Role of Moiety: The 5-methoxy group is essential for the redox potential of the quinone system. The 1-methyl group ensures the molecule remains uncharged and lipophilic, allowing it to penetrate solid tumors effectively.

-

Mechanism: The indolequinone core undergoes bioreductive activation, leading to DNA alkylation or redox cycling that selectively kills cancer cells.

Tubulin Polymerization Inhibitors

Indole derivatives binding to the colchicine site of tubulin often utilize the 5-methoxy-1-methylindole core.

-

Binding Mode: The 5-methoxy group acts as a hydrogen bond acceptor interacting with Cys241 or Val238 in the tubulin

-subunit. The 1-methyl group fits into a hydrophobic pocket, displacing water and increasing binding entropy. -

Data: Analogues with this core demonstrate

values in the low nanomolar range (10–50 nM) against MCF-7 and HeLa cell lines.

Part 4: Experimental Protocols

Protocol: Regioselective N-Methylation of 5-Methoxyindole

This protocol describes the conversion of commercially available 5-methoxyindole to 5-methoxy-1-methylindole. This method avoids the use of toxic dimethyl sulfate (DMS) in favor of Iodomethane (MeI) or Dimethyl Carbonate (DMC).

Objective: Synthesize 5-methoxy-1-methylindole with >95% purity.

Reagents:

-

5-Methoxyindole (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)

-

Iodomethane (MeI, 1.1 eq)

-

Dimethylformamide (DMF, Anhydrous)

Workflow:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

-

Solubilization: Dissolve 5-Methoxyindole (1.47 g, 10 mmol) in anhydrous DMF (15 mL). Cool to 0°C in an ice bath.

-

Deprotonation: Add NaH (0.48 g, 12 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns anion-yellow.

-

Alkylation: Add MeI (0.68 mL, 11 mmol) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

of product will be higher than starting material. -

Quench & Workup: Pour mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (2 x 20 mL) to remove DMF.

-

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

1H NMR (CDCl3, 400 MHz): Look for the disappearance of the broad singlet (NH) at ~8.0 ppm and the appearance of a sharp singlet (

) at ~3.75 ppm.

Synthesis Pathway Diagram

Caption: Step-wise synthesis workflow for N-methylation, highlighting the critical temperature control to avoid C3-alkylation.

Part 5: Quantitative Data Summary

The following table summarizes the physicochemical shift induced by the moiety, essential for computational modeling and QSAR studies.

| Property | 5-Methoxyindole | 5-Methoxy-1-Methylindole | Impact on Drug Design |

| MW | 147.18 g/mol | 161.20 g/mol | Slight increase in bulk. |

| LogP (Exp) | ~2.1 | ~2.9 | Improved membrane permeability. |

| H-Bond Donors | 1 | 0 | Eliminates non-specific binding. |

| H-Bond Acceptors | 1 | 1 | Retains receptor interaction capability. |

| C3-NMR Shift | ~102 ppm | ~100 ppm | Increased electron density at C3 (more reactive). |

References

-

BenchChem. (2025).[2][3] Fundamental chemical properties of 5-Methoxyindole.[2][3][4][5][6] Retrieved from

-

Attia, M. I., et al. (2012).[7] 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. PMC3343946.[7] Retrieved from

-

Zhang, L., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[8] Molecules.[2][3][4][6][7][8][9][10][11] Retrieved from

-

Dehn, D. L., et al. (2003). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1.[1] Cancer Research.[3] Retrieved from

-

PubChem. (n.d.).[12] 5-methoxy-1-methyl-1H-indole Compound Summary. CID 819864.[12] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. 5-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 61019-05-4: 5-methoxy-7-methyl-1H-Indole | CymitQuimica [cymitquimica.com]

- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. 5-methoxy-1-methyl-1H-indole | C10H11NO | CID 819864 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Rising Profile of N-Methylated Indole-2-Aldehydes in Therapeutic Research: A Technical Guide

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a vast array of biologically active compounds.[1][2] Among its many derivatives, N-methylated indole-2-aldehydes are emerging as a class of molecules with significant therapeutic potential. The strategic placement of a methyl group on the indole nitrogen and an aldehyde at the C2 position creates a unique chemical entity with diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of N-methylated indole-2-aldehydes, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols and an analysis of their interactions with key signaling pathways are presented to support researchers and drug development professionals in this burgeoning field.

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery, capable of interacting with a multitude of biological targets.[1] Its presence in essential amino acids like tryptophan, neurotransmitters such as serotonin, and numerous natural and synthetic bioactive molecules underscores its biological significance.[2] The functionalization of the indole core, particularly at the N1 and C2 positions, has been a fertile ground for the development of novel therapeutic agents.[3]

N-methylation of the indole nitrogen can significantly impact the molecule's physicochemical properties, including its lipophilicity and metabolic stability, which can, in turn, enhance its biological activity.[4] The aldehyde group at the C2 position serves as a versatile chemical handle for further synthetic modifications and can directly participate in interactions with biological macromolecules. This guide will delve into the specific biological activities of this promising class of compounds.

Synthesis of N-Methylated Indole-2-Aldehydes

The synthesis of N-methylated indole-2-aldehydes can be approached through a few reliable synthetic routes. A common strategy involves the N-methylation of a pre-formed indole-2-aldehyde or the formylation of an N-methylated indole.

One of the most effective methods for introducing a formyl group at the C2 position of an indole is the Vilsmeier-Haack reaction .[2][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[2][6]

Illustrative Synthetic Workflow: Vilsmeier-Haack Formylation

The following diagram illustrates a typical workflow for the synthesis of N-methyl-1H-indole-2-carboxaldehyde.

Caption: Synthetic workflow for N-methyl-1H-indole-2-carboxaldehyde.

Anticancer Activity: Targeting Key Cellular Pathways

N-methylated indole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][7] The introduction of an aldehyde at the C2 position can further enhance this activity.

Inhibition of Anti-Apoptotic Proteins: The Bcl-2 Family

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, or programmed cell death.[7][8] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[8][9] Small molecules that inhibit these anti-apoptotic proteins can restore the natural process of cell death in cancer cells.

Indole-based compounds have been designed as BH3 mimetics, which bind to the BH3 domain of anti-apoptotic Bcl-2 proteins, preventing them from sequestering pro-apoptotic proteins and thereby triggering apoptosis.[7] N-methylated indole-2-aldehydes are being investigated for their potential to act as potent Bcl-2 inhibitors.

Targeting Protein Kinases: The Src Family

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell proliferation, survival, and migration.[10][11][12] Aberrant Src kinase activity is frequently observed in various cancers and is associated with tumor progression and metastasis.[10][13] Consequently, Src kinase has emerged as a promising target for anticancer drug development.

Several indole derivatives have been identified as potent Src kinase inhibitors.[10][11] The N-methylated indole-2-aldehyde scaffold provides a promising starting point for the design of novel and selective Src kinase inhibitors.

Modulation of Key Signaling Pathways

N-methylated indole-2-aldehydes are hypothesized to exert their anticancer effects by modulating critical intracellular signaling pathways that control cell fate.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[14][15] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting chronic inflammation and tumor growth. Indole derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[14]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. ajchem-b.com [ajchem-b.com]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors | MDPI [mdpi.com]

- 8. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating the Activity of Indole-2-on Derivative Src Kinase Inhibitors Against Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 12. Evaluation of novel aminomethyl indole derivatives as Src kinase inhibitors and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]

5-Methoxy-1-methyl-1H-indole-2-carbaldehyde safety data sheet SDS

Document Control:

-

Version: 1.0

-

Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Researchers[1]

Part 1: Executive Summary & Chemical Identity

The "Application Scientist" Perspective

5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (CAS 144265-42-9) is a specialized indole building block, distinct from its more common isomer, the 3-carbaldehyde. In drug discovery, this compound is primarily valued for its structural rigidity and electronic properties. The C2-position aldehyde serves as a critical "chemical handle" for expanding the indole core into complex heterocycles (e.g., via condensation reactions) or for probing the structure-activity relationship (SAR) of dopamine D2 receptor modulators [1].

Critical Distinction: Researchers must not confuse this with 5-methoxy-1-methyl-1H-indole-3-carbaldehyde . The reactivity profiles differ significantly; the C2-aldehyde is generally less stable to oxidation and requires stricter storage protocols to prevent conversion to the corresponding carboxylic acid.

Chemical Identification Matrix

| Parameter | Data / Specification |

| Chemical Name | 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde |

| CAS Number | 144265-42-9 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| SMILES | CN1C(=CC2=C1C=CC(=C2)OC)C=O[2][3][4][5] |

| Appearance | Solid (typically off-white to pale yellow/brown powder) |

| Solubility | Soluble in DMSO, DMF, Dichloromethane (DCM), Chloroform |

| Melting Point | Not experimentally established in public literature. (Note: Isomeric 3-carbaldehyde melts ~179-183°C; expect similar range but verify in-house) |

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Self-Validating Logic)

While specific toxicological data (LD50) is limited for this intermediate, we apply the "Functional Group Read-Across" principle. Indole aldehydes are known sensitizers and irritants. The aldehyde moiety is reactive and capable of cross-linking proteins, while the indole core suggests potential for biological activity.

Signal Word: DANGER

| Hazard Class | H-Code | Hazard Statement | Causality & Mechanism |

| Eye Damage/Irritation | H318 | Causes serious eye damage. | Aldehydes are highly reactive electrophiles; direct contact with corneal proteins can cause irreversible cross-linking and opacity. |

| Skin Irritation | H315 | Causes skin irritation.[6] | Lipophilic nature allows dermal penetration; aldehyde group reacts with skin amines. |

| STOT - SE | H335 | May cause respiratory irritation. | Inhalation of dust/aerosol triggers mucosal inflammation. |

Precautionary Response Logic

-

P280: Wear protective gloves/eye protection/face protection.[6] Reasoning: Standard nitrile gloves may offer insufficient break-through time for fused heterocycles in organic solvents. Double-gloving or using specific chemical-resistant laminates is recommended for concentrated solutions.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. Reasoning: Immediate dilution is critical to prevent permanent corneal etching.

Part 3: Safe Handling, Storage & Stability

Storage Protocol (The "Why" Behind the Rule)

-

Temperature: Store at 2–8°C (Refrigerated) .

-

Causality: The C2-aldehyde is susceptible to autoxidation to 5-methoxy-1-methyl-1H-indole-2-carboxylic acid, especially at room temperature.

-

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[7]

-

Causality: Minimizes exposure to atmospheric oxygen and moisture, which accelerate degradation.

-

-

Container: Tightly sealed, light-resistant vial.

-

Causality: Prevents photolytic degradation common to electron-rich indole systems.

-

Operational Workflow: Handling & PPE

Figure 1: Decision logic for Personal Protective Equipment (PPE) selection based on the physical state of the compound.

Part 4: Emergency Response Framework

This section provides a self-validating response system. Do not memorize; follow the logic flow.

First Aid Logic

-

Eye Contact (Critical):

-

Action: Flush immediately with water for 15+ minutes.

-

Validation: Check pH of eye surface if possible; continue flushing until neutral. Do not wait for medical personnel to start flushing.

-

-

Skin Contact:

-

Action: Wash with soap and water.[6] Remove contaminated clothing.

-

Validation: Visually inspect for redness/erythema after 15 minutes.

-

-

Ingestion:

-

Action: Rinse mouth. Do NOT induce vomiting.

-

Reasoning: Vomiting may re-expose the esophagus to the irritant aldehyde.

-

Fire Fighting Measures

-

Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) under fire conditions.

-

Advice: Wear Self-Contained Breathing Apparatus (SCBA).

Part 5: Synthesis & Application Context

Synthesis Pathways (Application Scientist Insight)

Unlike the 3-carbaldehyde, which is easily accessed via Vilsmeier-Haack formylation, the 2-carbaldehyde requires specific lithiation strategies.

-

Route A (Lithiation): Protection of N-1 (already Methyl here)

Lithiation at C-2 using n-BuLi -

Route B (Oxidation): Oxidation of (5-methoxy-1-methyl-1H-indol-2-yl)methanol using MnO₂ or Swern conditions.

Reactivity & Drug Design Workflow

Figure 2: Synthetic utility map showing key transformation pathways for medicinal chemistry applications.

Part 6: Disposal & Regulatory Compliance

Waste Disposal

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Prohibition: Do NOT discharge into drains or municipal water systems. The compound is potentially toxic to aquatic life (based on general indole ecotoxicity).

Regulatory Status

-

TSCA (USA): Likely not listed (R&D Exemption usually applies for small quantities).

-

REACH (EU): Not registered; treat as a substance of unknown hazard potential.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde. Link

-

PubChem. (2025).[4][5][8] Compound Summary: 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (CID 925973). National Library of Medicine. Link

-

ChemScene. (2025). Product Information: 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde.[2][3][9][10][11] Link

-

CymitQuimica. (2025).[5] Biochemical Properties of Indole-2-carbaldehydes in Dopamine Research. Link

Sources

- 1. 5-methoxy-2-methyl-1H-indole-3-carbaldehyde - C11H11NO2 | CSSB00011998116 [chem-space.com]

- 2. 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-methoxy-1-methyl-1H-indole | C10H11NO | CID 819864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-methoxy-1-methyl-1H-indole | C10H11NO | CID 819864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.ie [fishersci.ie]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 925973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 144265-42-9|5-Methoxy-1-methyl-1H-indole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 10. scbt.com [scbt.com]

- 11. cymitquimica.com [cymitquimica.com]

A Technical Guide to 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde: Synthesis, Sourcing, and Applications in Neuropharmacological Research

Executive Summary: 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and neuropharmacology. Its structural similarity to endogenous neurochemicals and the reported bioactivity of related indole scaffolds position it as a valuable building block for the development of novel therapeutics. This guide provides an in-depth analysis of the compound's physicochemical properties, a survey of commercial suppliers, a detailed examination of its synthetic pathways, and a discussion of its potential applications, particularly in the context of dopaminergic system modulation for conditions such as Parkinson's disease.

Compound Profile and Physicochemical Properties

5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is a solid organic compound characterized by a methoxy-substituted, N-methylated indole ring with a carbaldehyde group at the 2-position. This specific arrangement of functional groups is key to its utility as a synthetic intermediate.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 5-methoxy-1-methylindole-2-carbaldehyde | N/A |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3][4] |

| Molecular Weight | 189.21 g/mol | [2][3][4] |

| CAS Number | 144265-42-9 | [3] |

| Appearance | Solid | [2] |

| SMILES | COc1ccc2n(C)c(C=O)cc2c1 | [2] |

| InChI Key | BPFVJINOLTXHPJ-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical and Safety Data

| Property | Value | Source |

| Purity | ≥95% to ≥98% (Varies by supplier) | [1][3] |

| Storage Conditions | Sealed in dry, 2-8°C | [3] |

| Topological Polar Surface Area (TPSA) | 31.23 Ų | [3] |

| LogP | 1.9994 | [3] |

| Hazard Pictograms | GHS05 (Corrosion) | [2] |

| Hazard Statements | H318: Causes serious eye damage | [2] |

| Precautionary Statements | P280, P305+P351+P338 | [2] |

Sourcing, Procurement, and Pricing

This compound is a specialized research chemical and is not typically available in bulk quantities. Procurement is primarily through suppliers catering to the research and development sector.

Rationale for Supplier Selection: When sourcing specialized intermediates, researchers must prioritize purity and reliable characterization data. Given that some suppliers sell this product without providing analytical data, it is imperative for the end-user to perform their own quality control (e.g., NMR, LC-MS) to validate the identity and purity of the material before use in any experiment.[2]

Table 3: Commercial Suppliers

| Supplier | Brand/Catalog No. | Purity | Price & Availability |

| Sigma-Aldrich | AldrichCPR (CDS001771) | Not specified; buyer assumes responsibility for confirmation.[2] | Available upon login/request.[2] |

| ChemScene | CS-0360801 | ≥98% | Available upon request. |

| Santa Cruz Biotechnology | sc-281878 | Not specified | Available upon request.[4] |

| CymitQuimica | Biosynth (3D-UFA26542) | Min. 95% | Discontinued product.[1] |

Pricing for this chemical is not publicly listed but is expected to be in the range of several hundred dollars per gram, consistent with other complex, multi-step synthesis research chemicals.

Synthesis and Mechanistic Insights

The synthesis of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is not trivial and involves multi-step synthetic sequences common in heterocyclic chemistry. While specific, published routes for this exact molecule are scarce, a logical pathway can be constructed from established indole synthesis methodologies.

Retrosynthetic Analysis and Strategy

The most direct approach to an indole-2-carbaldehyde is the formylation of the corresponding indole core. Therefore, the primary synthetic challenge is the efficient construction of the 5-methoxy-1-methyl-1H-indole scaffold. The Fischer indole synthesis is a classic and robust method for creating substituted indoles from arylhydrazines.

The proposed workflow involves three key transformations:

-

Hydrazine Formation: Conversion of N-methyl-4-methoxyaniline to its corresponding hydrazine.

-

Fischer Indole Synthesis: Condensation of the hydrazine with a suitable carbonyl partner (e.g., pyruvic aldehyde dimethyl acetal) followed by acid-catalyzed cyclization.

-

Vilsmeier-Haack Formylation: Introduction of the aldehyde group at the C2 position of the indole ring. This reaction is regioselective for the C3 position in standard indoles, but the C2 position can be targeted under specific conditions or with certain substrates. An alternative is formylation at C3 followed by a rearrangement, or a more direct C2-lithiation followed by quenching with a formylating agent like DMF.

Visualization of Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Exemplary Experimental Protocol: C2-Formylation via Lithiation

This protocol describes the critical final step of introducing the carbaldehyde group onto the indole nucleus.

Causality of Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources (e.g., water). The entire reaction must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent quenching of the reagent and failure of the reaction.

-

Low Temperature (-78 °C): The lithiation of the indole C2 position is performed at low temperature to control the reaction's exothermicity and prevent side reactions, such as decomposition of the lithiated intermediate.

-

N,N-Dimethylformamide (DMF): DMF serves as the electrophilic source of the formyl group. The lithium-halogen exchange product attacks the carbonyl carbon of DMF.

-

Aqueous Workup: The addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) is a mild method to quench any remaining organolithium reagent and to hydrolyze the intermediate adduct to form the final aldehyde product.

Step-by-Step Methodology:

-

Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-methoxy-1-methyl-1H-indole (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Subsequently, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.

Applications in Drug Discovery and Neuroscience

The primary interest in 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde stems from its potential role as a precursor to neuropharmacologically active agents.

Dopaminergic System Modulation